3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of pyridazine compounds, which includes the 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, involves several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular formula of this compound is C14H13Cl2NO4S2 . The average mass is 394.293 Da and the monoisotopic mass is 392.966309 Da .Scientific Research Applications
Antimicrobial and Antifungal Properties
3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been explored for its antimicrobial and antifungal properties. Studies have synthesized various derivatives and evaluated their activities against different bacteria and fungi. For instance, some derivatives demonstrated significant antimicrobial activities, indicating the potential of this compound in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition and Antioxidant Potential
This compound has been used to create derivatives that exhibit enzyme inhibition potential against specific enzymes like AChE and BChE. Molecular docking studies have been conducted to determine the binding modes of these compounds, with some showing promising antioxidant potential (Kausar et al., 2019).
Antitumor Activity
Research has also been conducted on the antitumor properties of derivatives of this compound. Some synthesized chlorinated compounds exhibited excellent in vitro antitumor activity against specific cell lines, suggesting potential use in cancer treatment (Fahim & Shalaby, 2019).
Synthetic Applications in Heterocyclic Chemistry
Benzenesulfonamide, a related compound, shows potential in heterocyclic synthesis through its role as a Directed Metalation Group (DMG). This indicates the compound's utility in synthetic applications, particularly in the synthesis of various heterocyclic compounds (Familoni, 2002).
Pro-apoptotic Effects in Cancer Cells
Derivatives of this compound have been synthesized to study their pro-apoptotic effects in cancer cells. These studies focus on understanding the molecular mechanisms involved in this process and evaluating their potential as anticancer agents (Cumaoğlu et al., 2015).
Structural and Conformation Studies
Studies on arylsulfonamide derivatives, including those related to this compound, have been conducted to understand their crystal structures and conformations. This research aids in understanding the properties of these compounds at a molecular level, which can be crucial for their application in various fields (Borges et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
It is known that similar compounds can undergo electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
3,4-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-17(21-22-18)12-3-5-13(6-4-12)23-29(26,27)14-7-8-15(19)16(20)11-14/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLZLBBXRZRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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